Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate

Description

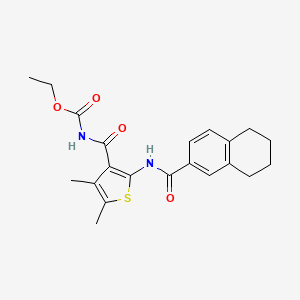

This compound features a 4,5-dimethylthiophene core linked to a 5,6,7,8-tetrahydronaphthalene carboxamido group and an ethyl carbamate moiety. The carbamate and amide functionalities enhance stability and modulate bioactivity, while the tetrahydronaphthalene moiety may improve membrane permeability compared to simpler aromatic systems .

Properties

IUPAC Name |

ethyl N-[4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-4-27-21(26)23-19(25)17-12(2)13(3)28-20(17)22-18(24)16-10-9-14-7-5-6-8-15(14)11-16/h9-11H,4-8H2,1-3H3,(H,22,24)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCHPDXCAMQZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with appropriate amines and carboxylic acids. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the naphthalene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

- Tetrahydronaphthalene vs.

- Carbamate Position : Unlike thiazolylmethylcarbamates , the target compound’s carbamate is directly attached to the thiophene ring, which may reduce steric hindrance during receptor binding.

- Electron-Withdrawing Groups: The cyanoacrylamido group in ’s analogs introduces strong electron-withdrawing effects, whereas the target’s carboxamido group offers balanced electronic properties for stability and reactivity.

Biological Activity

Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring and a tetrahydronaphthalene moiety, which are known to contribute to its biological properties. The presence of the carbamate functional group may enhance its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

-

Mechanism of Action :

- Ethyl carbamate derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups enhances cytotoxicity against tumor cell lines.

-

Case Studies :

- In vitro studies demonstrated that derivatives with similar thiophene structures exhibited IC50 values in the low micromolar range against various cancer cell lines such as HepG2 and MCF-7 .

- Recent studies have reported that modifications in the naphthalene ring can lead to improved anticancer activity, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

- Mechanism of Action :

-

Research Findings :

- Preliminary studies indicated that compounds with structural similarities displayed significant activity against Gram-positive and Gram-negative bacteria.

- Further research is needed to evaluate the specific antimicrobial efficacy of this compound.

Anti-inflammatory Activity

- Mechanism of Action :

-

Experimental Evidence :

- Studies have shown that similar compounds can reduce inflammation in animal models by downregulating inflammatory mediators.

- The specific anti-inflammatory effects of this compound remain to be fully elucidated.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiophene derivatives with tetrahydronaphthalene carboxamide precursors. For example, analogous compounds have been synthesized via coupling reactions using anhydrides (e.g., succinic anhydride) in dry dichloromethane under inert conditions, followed by purification via reverse-phase HPLC with gradients of acetonitrile/water . Key intermediates, such as thiophene-3-carboxylate derivatives, are often prepared using ethyl ester-protected carbamates and characterized via IR, NMR, and LC-MS to confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer : Comprehensive characterization includes:

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry, IR for functional group analysis (e.g., C=O, C≡N, and carbamate C-O stretches) .

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients to assess purity (>95%) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Thermal Analysis : Melting point determination (e.g., 204–217°C ranges observed in related compounds) to validate crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or byproduct formation during scale-up?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent purity, temperature control). Systematic optimization includes:

- Design of Experiments (DoE) : Varying parameters like stoichiometry, solvent (e.g., CH₂Cl₂ vs. DMF), and reaction time to identify critical factors .

- Byproduct Analysis : LC-MS or GC-MS to detect intermediates (e.g., unreacted carboxamide precursors) and adjust purification protocols .

- Case Study : In analogous syntheses, yields improved from 65% to 78% by optimizing anhydride equivalents and reflux duration .

Q. What computational methods are applicable for predicting the compound’s reactivity or biological activity?

- Methodological Answer : Density Functional Theory (DFT) studies can model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. For example, DFT has been used to analyze charge distribution in thiophene-carboxamide derivatives, correlating with antibacterial activity . Molecular docking against target proteins (e.g., bacterial enzymes) can further guide SAR studies .

Q. How to design structure-activity relationship (SAR) studies for this compound’s derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the tetrahydronaphthalene or thiophene rings (e.g., halogenation, methyl groups) to assess steric/electronic effects .

- Bioactivity Assays : Test derivatives against bacterial strains (e.g., Staphylococcus aureus) to correlate structural changes with MIC (Minimum Inhibitory Concentration) values .

- Data Integration : Use multivariate analysis (e.g., PCA) to link NMR/IR spectral data with bioactivity trends .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Recommended practices include:

- Storage Conditions : -20°C under argon in amber vials to prevent hydrolysis of the carbamate group .

- Periodic Analysis : HPLC every 6 months to monitor degradation (e.g., ester hydrolysis products) .

- Case Study : Related carbamates showed <5% degradation over 12 months when stored at -20°C .

Q. How can reaction conditions be optimized to enhance enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during carbamate formation .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns to separate enantiomers and determine ee (enantiomeric excess) .

- Case Study : In thiophene derivatives, ee >98% was achieved using (R)-BINAP as a ligand in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.